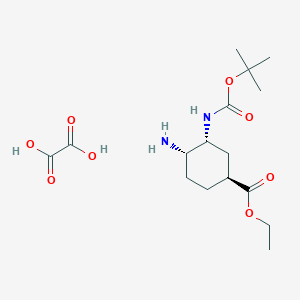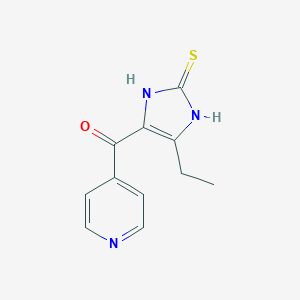
(5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone, also known as ESI, is a chemical compound that has attracted attention in recent years due to its potential applications in scientific research. ESI is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In
Wirkmechanismus
The exact mechanism of action of (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in various biological processes. (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. By inhibiting HDAC activity, (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone is thought to induce cell cycle arrest and apoptosis in cancer cells. (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has also been shown to inhibit the activity of bacterial and fungal enzymes, which could explain its antimicrobial activity.
Biochemische Und Physiologische Effekte
(5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has a range of biochemical and physiological effects that make it a promising tool for investigating various biological processes. (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the growth of bacteria and fungi. (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has also been shown to have antioxidant properties, which could make it a potential treatment for oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
(5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify, making it readily available for research. (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has also been shown to have low toxicity, which makes it a safer alternative to other compounds that are used in scientific research. However, there are also limitations to the use of (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone in lab experiments. (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has poor solubility in water, which can make it difficult to work with in certain experimental conditions. In addition, (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has not been extensively studied in vivo, which limits its potential applications in animal models.
Zukünftige Richtungen
There are several future directions for research on (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone. One area of research is in the development of new cancer therapies. (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has shown promising results in inhibiting the growth of cancer cells, and further research is needed to determine its potential as a cancer treatment. Another area of research is in the development of new antibiotics. (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has been shown to have antimicrobial activity, and further research is needed to determine its potential as a new class of antibiotics. Finally, further research is needed to fully understand the mechanism of action of (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone and its potential applications in various biological processes.
Synthesemethoden
The synthesis of (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone is a complex process that involves several steps. The first step involves the preparation of 5-ethyl-1,3-dihydroimidazole-2-thione, which is then reacted with pyridine-4-carboxaldehyde to form the intermediate product. This intermediate is then treated with a reducing agent to form the final product, (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone. The synthesis of (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone requires careful control of reaction conditions and purification steps to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
(5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has also been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has been shown to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
(5-ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-2-8-9(14-11(16)13-8)10(15)7-3-5-12-6-4-7/h3-6H,2H2,1H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISUINHUGMXSSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=S)N1)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

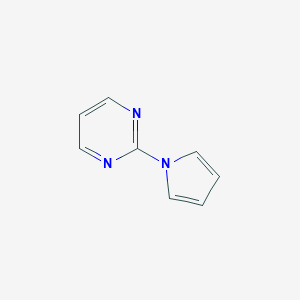
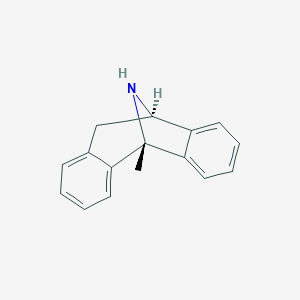
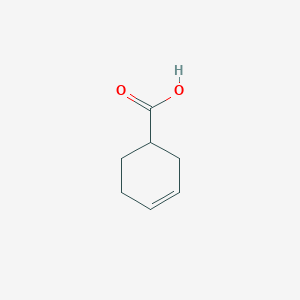
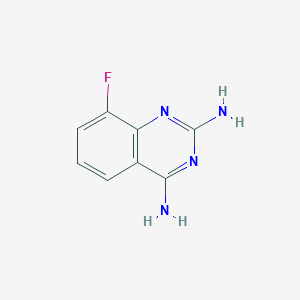
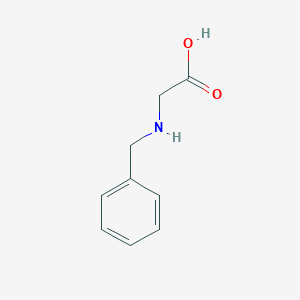
![Pyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B47887.png)
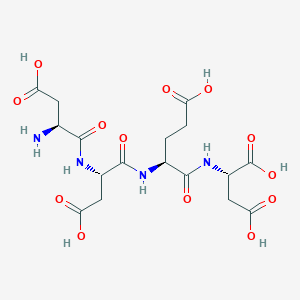
![(3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,18,19,25,28-decamethyl-6,9,24-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B47896.png)
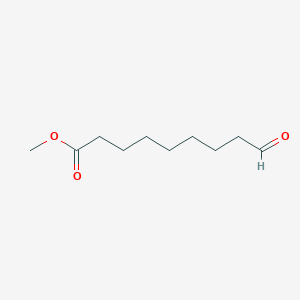
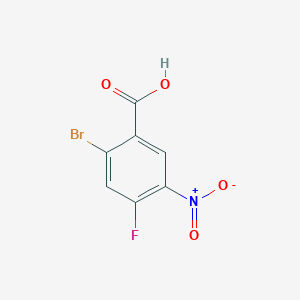
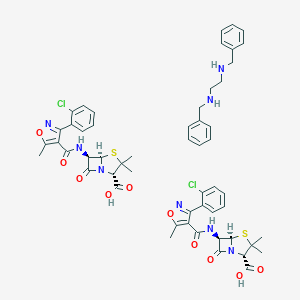
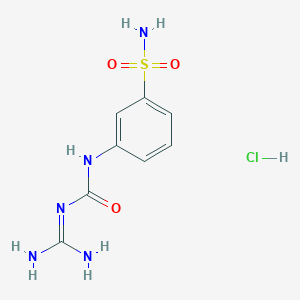
![N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine](/img/structure/B47904.png)
